

Cross-Referencing NMR Data for 3-Pyrrolidinone Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: 3-Pyrrolidinone

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For researchers and scientists engaged in drug development and chemical synthesis, accurate structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of NMR data for **3-pyrrolidinone** hydrochloride and related alternative compounds, offering a framework for cross-referencing and verifying spectral information. Due to the limited availability of public experimental NMR data for **3-pyrrolidinone** hydrochloride, this guide presents a combination of experimental data for closely related compounds and predicted data for the target molecule.

Comparison of NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-pyrrolidinone**, its N-Boc protected form, 3-pyrrolidinol, and (R)-(-)-3-pyrrolidinol hydrochloride. The data for **3-pyrrolidinone** hydrochloride is predicted based on the expected electronic effects of protonation on the nitrogen atom.

^1H NMR Data Comparison

Compound	Position	Chemical Shift (δ) (ppm)	Multiplicity
3-Pyrrolidinone	H2	~2.5 (predicted)	t
H4	~3.2 (predicted)	t	
H5	~3.5 (predicted)	s	
3-Pyrrolidinone Hydrochloride (Predicted)	H2	~2.8-3.0	t
H4	~3.5-3.7	t	
H5	~3.8-4.0	s	
N-Boc-3-pyrrolidinone	H2	2.56	t
H4	3.53	t	
H5	3.84	s	
-C(CH ₃) ₃	1.47	s	
3-Pyrrolidinol[1]	H2 α	2.82-2.76	m
H2 β	3.088	dd	
H3	4.343	m	
H4 α	1.704	m	
H4 β	1.905	m	
H5 α	2.84	dd	
H5 β	2.82-2.76	m	
(R)-(-)-3-Pyrrolidinol Hydrochloride[2]	H2, H5	3.008-3.21	m
H3	4.39	m	
H4	1.86-1.89	m	
NH ₂ ⁺	9.49	br s	

OH	5.42	d
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¹³C NMR Data Comparison

Compound	Position	Chemical Shift (δ) (ppm)
3-Pyrrolidinone	C2	~35 (predicted)
C3	~210 (predicted)	
C4	~50 (predicted)	
C5	~45 (predicted)	
3-Pyrrolidinone Hydrochloride (Predicted)	C2	~33
C3	~208	
C4	~48	
C5	~43	
N-Boc-3-pyrrolidinone	C2	35.8
C3	210.1	
C4	50.2	
C5	45.0	
-C(CH ₃) ₃	28.5	
-C=O	154.7	
-C(CH ₃) ₃	79.8	
3-Pyrrolidinol	C2	57.2
C3	71.3	
C4	34.9	
C5	45.8	

Experimental Protocols

The following is a generalized protocol for acquiring NMR spectra for small organic molecules like **3-pyrrolidinone** and its derivatives.

Sample Preparation:

- Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
- Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45°
 - Acquisition time: 2-4 s
 - Spectral width: -2 to 12 ppm

¹³C NMR Spectroscopy:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Parameters:

- Number of scans: 1024 or more, depending on the sample concentration.
- Relaxation delay: 2.0 s
- Pulse width: 30°
- Acquisition time: 1-2 s
- Spectral width: -10 to 220 ppm
- Proton decoupling is typically applied to simplify the spectrum to single lines for each carbon.

Data Cross-Referencing Workflow

The process of cross-referencing NMR data involves a logical progression from data acquisition to structural confirmation. The following diagram illustrates this workflow.



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Caption: Logical workflow for cross-referencing NMR data.

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References

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